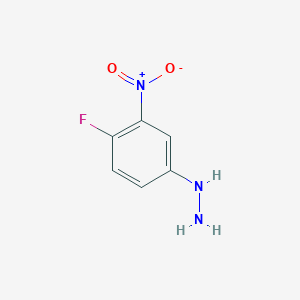

(4-Fluoro-3-nitro-phenyl)-hydrazine

Overview

Description

“(4-Fluoro-3-nitro-phenyl)-hydrazine” is a chemical compound that has been used in various applications. It is one of the oldest photolinkers used for photoaffinity labeling . This compound is also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) .

Synthesis Analysis

The synthesis of “this compound” involves a variety of coupling agents. It is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . The compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .Chemical Reactions Analysis

The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

Detection in Biological and Water Samples

A study developed a ratiometric fluorescent probe for N2H4 detection, utilizing dicyanoisophorone as the fluorescent group. This probe, named DDPB, showcases low cytotoxicity, high cell permeability, a large Stokes shift (186 nm), and a low detection limit (86.3 nM), suitable for quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Mechanism of Nitroaromatics Reduction

Another study focused on the reduction of nitroaromatics to anilines by hydrazine, facilitated by carbon as a catalyst. This process highlights the potential for environmental remediation techniques where hydrazine's reductive properties can be harnessed in controlled conditions (Larsen et al., 2000).

Applications in Bioimaging

In Vivo and In Vitro Imaging

A novel fluorescent probe, Naphsulf-O, was developed for hydrazine, showing excellent selectivity and sensitivity in aqueous solutions with a detection limit of 0.716 ppb (22 nM). It was successfully applied to imaging of hydrazine in living cells, demonstrating its utility in biological research (Chen et al., 2017).

Environmental Monitoring

Sensitive Detection of Hydrazine

A study introduced a near-infrared (NIR) fluorescence probe, CyJ, highly selective for N2H4, with a low limit of detection (LOD) for hydrazine (5.4 ppb as a fluorescence sensor). It was used for rapid, colorimetric, and vapor sensing detection in aqueous solution and diluted human serum, as well as for visualizing N2H4 in live mouse tissues, indicating potential for environmental monitoring and biomedical applications (Zhang et al., 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used for biomolecule immobilization and bioconjugation . These compounds can interact with a variety of biomolecules, such as proteins, peptides, nucleic acids, and drugs, forming a covalent bond between two molecules .

Mode of Action

(4-Fluoro-3-nitro-phenyl)-hydrazine, also known as 4-fluoro-3-nitrophenyl azide, is a photolinker . Photolinkers are compounds that can produce a desired chemical linkage upon photo-irradiation . They are used to immobilize biomolecules onto polymer surfaces and construct bioconjugates . The compound can activate an inert surface through a nitrene insertion reaction .

Biochemical Pathways

It’s known that the compound can be used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and dna aptamers . This suggests that it could potentially affect a wide range of biochemical pathways depending on the specific biomolecules it interacts with.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it interacts with. As a photolinker, it can form covalent bonds with these biomolecules, potentially altering their function or activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of photo-irradiation, which is crucial for the compound’s mode of action, can be affected by factors such as light intensity and wavelength .

Future Directions

The flexible chemistry of “(4-Fluoro-3-nitro-phenyl)-hydrazine” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .

Biochemical Analysis

Biochemical Properties

(4-Fluoro-3-nitro-phenyl)-hydrazine plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through covalent bonding, facilitated by its reactive functional groups. For instance, it can form stable linkages with primary amines, sulfhydryls, and carboxyl groups present on proteins and enzymes. These interactions are crucial for the construction of bioconjugates and the functionalization of polymer surfaces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression profiles. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also influence the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and its potential use in targeted biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound is essential for its activity and function, as it determines the specific biomolecules and pathways it can interact with .

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMNPXPIFSGMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655955 | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289913-99-1 | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289913-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

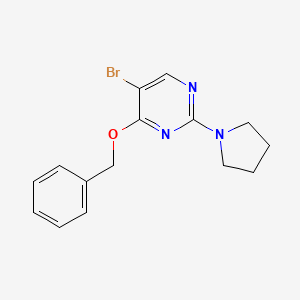

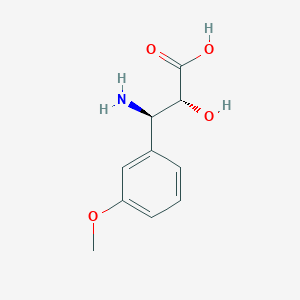

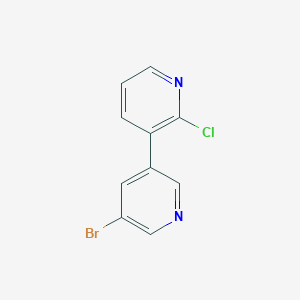

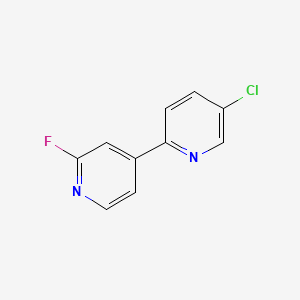

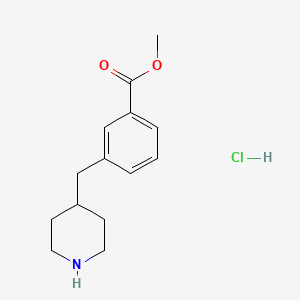

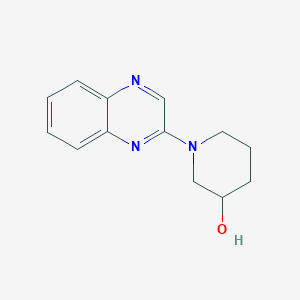

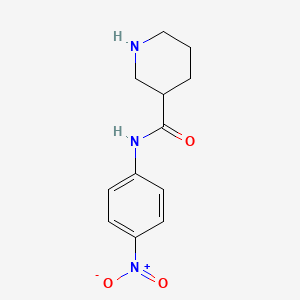

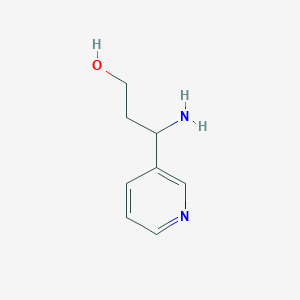

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.